(Z)-2-(furan-2-ylmethylene)-8-(p-tolyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-2-(furan-2-ylmethylene)-8-(p-tolyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C22H17NO4 and its molecular weight is 359.381. The purity is usually 95%.
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Biological Activity
The compound (Z)-2-(furan-2-ylmethylene)-8-(p-tolyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic derivative with potential biological applications. Its unique structure, which includes a benzofuroxazine core and furan substituents, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic effects, supported by case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antibacterial Activity
Recent studies have indicated that derivatives of benzofuroxazine compounds exhibit significant antibacterial properties. For instance, a related compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 32 µg/mL to 64 µg/mL . The structure–activity relationship (SAR) analysis suggests that the presence of specific substituents enhances antibacterial efficacy.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 32 | S. aureus |
Compound B | 64 | E. coli |
Antifungal Activity
The antifungal activity of this class of compounds has also been explored. One study reported that similar derivatives exhibited potent antifungal effects against Fusarium oxysporum with MIC values as low as 50 µg/mL , indicating their potential as agricultural fungicides . The incorporation of furan and aromatic rings in the structure appears to enhance the antifungal properties.
Compound | MIC (µg/mL) | Target Fungus |
---|---|---|
Compound C | 50 | F. oxysporum |
Compound D | 30 | Candida albicans |
Cytotoxicity
Cytotoxicity studies have revealed that certain derivatives possess significant cytotoxic effects against cancer cell lines. For instance, a closely related compound demonstrated an IC50 value of 0.175 µM against HepG2 liver cancer cells . This suggests that the compound could be further investigated for its potential in cancer therapy.
Case Studies
- Antibacterial Efficacy : A study synthesized various benzofuroxazine derivatives and tested their antibacterial activity against both Gram-positive and Gram-negative bacteria. The most promising compound exhibited an MIC of 16 µg/mL against MRSA, highlighting the potential for developing new antibiotics from this chemical class .
- Antifungal Applications : Research into the antifungal properties of these compounds showed that modifications at the C-7 position significantly increased activity against pathogenic fungi, making them candidates for agricultural applications .
- Cytotoxic Potential : In vitro tests on human cancer cell lines revealed that certain derivatives induced apoptosis at low concentrations, suggesting their viability as chemotherapeutic agents .
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-8-(4-methylphenyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-14-4-6-15(7-5-14)23-12-18-19(26-13-23)9-8-17-21(24)20(27-22(17)18)11-16-3-2-10-25-16/h2-11H,12-13H2,1H3/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHNLCOGEMYNCO-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=CC5=CC=CO5)C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=CC=CO5)/C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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